molecular formula C19H17N3O4 B4404134 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate

4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate

Cat. No. B4404134
M. Wt: 351.4 g/mol
InChI Key: LYWOQLDXKGWXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate, also known as PDP, is a chemical compound that has gained attention in scientific research due to its potential applications in a variety of fields.

Scientific Research Applications

4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system due to its ability to selectively target cancer cells. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties. In biochemistry, this compound has been investigated for its potential as a tool for studying protein-protein interactions.

Mechanism of Action

The mechanism of action of 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate is not fully understood, but it is believed to involve the selective binding of this compound to cancer cells through the interaction of the oxadiazole moiety with the cancer cell membrane. This selective binding allows for the targeted delivery of drugs or other therapeutic agents to cancer cells, while minimizing the side effects on healthy cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in healthy cells. However, in cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate in lab experiments is its high selectivity for cancer cells, which allows for targeted drug delivery and reduces the risk of side effects on healthy cells. However, one limitation is the complex synthesis method required to produce this compound, which can be time-consuming and expensive.

Future Directions

There are several potential future directions for research related to 4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate. One area of interest is the development of new drug delivery systems based on this compound, which could improve the effectiveness and reduce the side effects of cancer treatments. Another area of interest is the synthesis of new materials using this compound as a building block, which could lead to the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in biochemistry.

properties

IUPAC Name

[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-2-17(23)25-15-10-8-14(9-11-15)19(24)20-12-16-21-18(22-26-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWOQLDXKGWXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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